B1166202 TRIDECETH-4 CAS No. 69011-36-5

TRIDECETH-4

Cat. No.: B1166202
CAS No.: 69011-36-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: TRIDECETH-4 is synthesized by reacting ethylene oxide with tridecyl alcohol. The number in the name indicates the average number of units of ethylene oxide in the molecule . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes continuous monitoring and control of temperature, pressure, and catalyst concentration .

Scientific Research Applications

Chemistry: TRIDECETH-4 is widely used in the formulation of various chemical products due to its surfactant and emulsifying properties. It is used in the preparation of emulsions, dispersions, and other complex formulations .

Biology: In biological research, this compound is used as a solubilizing agent to enhance the solubility of hydrophobic compounds in aqueous solutions. This property makes it useful in various biochemical assays and experiments .

Medicine: this compound is used in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems. Its ability to enhance the penetration of active ingredients through the skin makes it valuable in medical applications .

Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, detergents, and other household care products. Its excellent wetting, permeability, and emulsifying properties make it suitable for various industrial applications .

Comparison with Similar Compounds

  • TRIDECETH-2
  • TRIDECETH-3
  • TRIDECETH-5
  • TRIDECETH-6
  • TRIDECETH-7
  • TRIDECETH-8
  • TRIDECETH-9
  • TRIDECETH-10
  • TRIDECETH-11
  • TRIDECETH-12
  • TRIDECETH-15
  • TRIDECETH-18
  • TRIDECETH-20
  • TRIDECETH-21
  • TRIDECETH-50

Comparison: TRIDECETH-4 is unique among its similar compounds due to the specific number of ethylene oxide units in its structure. This gives it distinct properties in terms of solubility, emulsifying ability, and surfactant activity. Compared to other TRIDECETH compounds, this compound offers a balance of hydrophilic and lipophilic properties, making it versatile for various applications .

Biological Activity

Trideceth-4 is a member of the alkyl polyethylene glycol (PEG) ether family, widely used in cosmetic formulations as a surfactant and emulsifier. This article presents a detailed examination of its biological activity, safety profile, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydrophilic polyethylene glycol (PEG) chain attached to a hydrophobic tridecyl group. This amphiphilic nature allows it to function effectively as a surfactant, reducing surface tension and stabilizing emulsions in cosmetic products.

1. Skin Irritation and Sensitization

This compound has been evaluated for its potential to cause skin irritation and sensitization. According to the CIR Expert Panel, while this compound can irritate the skin, it is considered safe when formulated to be non-irritating. Studies have shown that the irritation potential is dose-dependent, with lower concentrations generally resulting in minimal adverse effects .

2. Developmental and Reproductive Toxicity

Research indicates that this compound does not exhibit developmental or reproductive toxicity. In various studies, including those summarized by the CIR Expert Panel, mutagenicity tests have returned negative results, suggesting that this compound does not pose significant risks in these areas .

3. Toxicokinetics

This compound is absorbed through the skin but is generally considered to have low systemic toxicity due to its rapid metabolism and elimination. The compound's hydrophilic nature aids in its quick absorption and subsequent excretion, minimizing potential accumulation in body tissues .

Case Studies

Several case studies have highlighted the practical applications of this compound in cosmetic formulations:

  • Study on Cosmetic Formulations : A study examined various formulations containing this compound and assessed their stability and skin compatibility. Results indicated that formulations with this compound maintained stability over time and exhibited good skin tolerability in clinical trials .
  • Safety Assessment : The CIR Expert Panel conducted extensive reviews of alkyl PEG ethers, including this compound, concluding that these compounds are safe for use in cosmetics when formulated correctly. This assessment was based on a comprehensive review of toxicological data across multiple studies .

Comparative Data Table

Property This compound General Alkyl PEG Ethers
Skin Irritation PotentialYes (dose-dependent)Varies by specific compound
Developmental ToxicityNegativeGenerally negative
Reproductive ToxicityNegativeGenerally negative
MutagenicityNegativeGenerally negative
AbsorptionModerate (low systemic toxicity)Varies

Properties

CAS No.

69011-36-5

Molecular Weight

0

Synonyms

TRIDECETH-4; Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, branched; Branched tridecylalcohol, ethoxylated; tridecanol, branched, ethoxylated; Dehydol series; Isotridecyl alcohol polyoxyethylene ether; Lutensol TO series; Polyethylene glycol

Origin of Product

United States

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